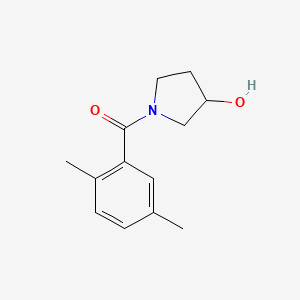

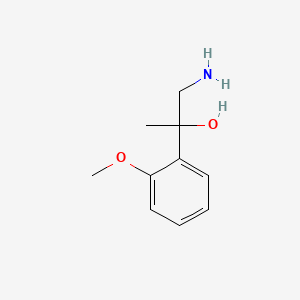

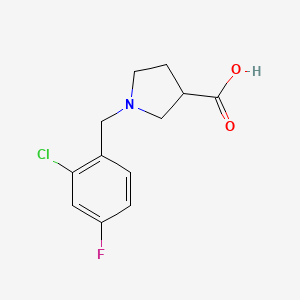

![molecular formula C14H19NO2 B1468624 1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1284567-44-7](/img/structure/B1468624.png)

1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid

Overview

Description

The compound “1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid”, is characterized by a five-membered ring with one nitrogen atom . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid” would be influenced by its pyrrolidine core and the attached functional groups. The pyrrolidine core contributes to the molecule’s stereochemistry and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Development of Biologically Active Compounds

The pyrrolidine ring, a core structure in 1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid, is widely utilized in medicinal chemistry to develop compounds with significant biological activity. Due to its sp3-hybridization and non-planarity, it allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules . This compound can be used to design selective drugs with a focus on target-specific interactions and minimal off-target effects.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring makes it an excellent candidate for the synthesis of enantioselective drugs. Different stereoisomers of this compound can lead to varied biological profiles, which is crucial when binding to chiral proteins . Researchers can leverage this property to develop drugs with precise mechanisms of action.

Modulation of Physicochemical Properties

Incorporating the pyrrolidine ring into drug molecules can modify their physicochemical parameters, such as solubility and membrane permeability. This is particularly useful for improving the ADME/Tox profiles of drug candidates, ensuring they have the desired absorption, distribution, metabolism, excretion, and toxicity characteristics .

Treatment of Human Diseases

The pyrrolidine scaffold is instrumental in creating compounds for treating various human diseases. Its versatility and ability to be functionalized make it suitable for developing novel therapeutic agents. For instance, modifications to the pyrrolidine ring can lead to the discovery of new treatments for conditions that currently have limited options .

Enhancing Three-Dimensional (3D) Coverage

The three-dimensional structure of the pyrrolidine ring, due to pseudorotation, is advantageous for increasing the 3D coverage of molecules. This feature is essential for the interaction with biological targets, as it can influence the binding affinity and specificity of drug molecules .

Structure-Activity Relationship (SAR) Studies

SAR studies involving 1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid can reveal how structural changes to the molecule affect its biological activity. This is critical for optimizing drug design and can lead to the development of more potent and safer pharmaceuticals .

Designing Selective Drug Candidates

The compound’s pyrrolidine ring can be modified to create selective drug candidates with a high degree of target specificity. This selectivity is paramount in reducing side effects and increasing the therapeutic index of drugs .

Addressing Drug Resistance

The structural diversity offered by the pyrrolidine ring can be harnessed to combat drug resistance. By creating novel derivatives of this compound, researchers can develop drugs that can overcome resistance mechanisms in pathogens or cancer cells .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives in biological systems is largely dependent on their specific chemical structure and the target biological molecules. For instance, some pyrrolidine derivatives have been found to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Safety and Hazards

Future Directions

The future directions in the research and development of “1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid” and other pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be achieved by modifying the functional groups attached to the pyrrolidine core or by exploring different synthetic strategies .

properties

IUPAC Name |

1-[(4-ethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(10-15)14(16)17/h3-6,13H,2,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQTXIUTWVHPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

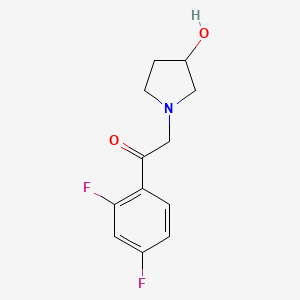

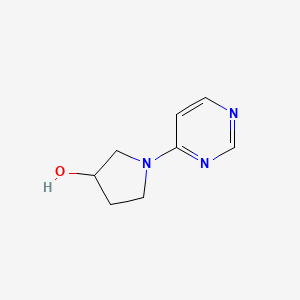

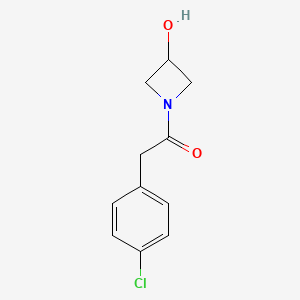

![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)

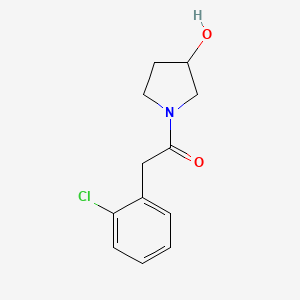

![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)

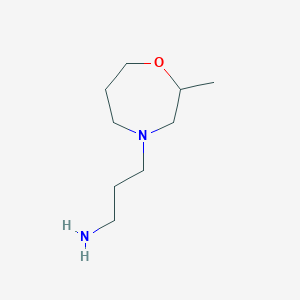

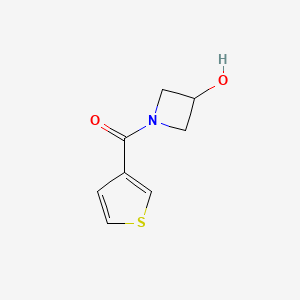

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)